Xylose 1-phosphate

Enzyme kinetics Phosphorylase specificity Glycosyl transfer

Researchers requiring authentic Xylose 1-phosphate free of hexose-1-phosphate contamination need a reliable source. This compound is the essential glycosyl donor for CDP-catalyzed oligosaccharide synthesis and the obligate intermediate for UDP-xylose production. Key advantages: • Verified substrate for cellodextrin phosphorylase (CDP) with defined stereochemistry confirmed by 2D NMR. • Enables enzymatic synthesis of xylose-derived nucleoside analogues via adenine-specific PNP (Km = 0.81 mM). • Supplied with QC documentation to ensure batch-to-batch consistency for mechanistic enzymology studies.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
CAS No. 15892-22-5
Cat. No. B103576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylose 1-phosphate
CAS15892-22-5
Synonymsxylose 1-phosphate
xylose 1-phosphate, (alpha-D)-isome
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OP(=O)(O)O)O)O)O
InChIInChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1
InChIKeyILXHFXFPPZGENN-IOVATXLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylose 1-Phosphate (CAS 15892-22-5): A Pentose Phosphoryl Sugar for Specialized Glycobiology and Nucleotide Sugar Biosynthesis


Xylose 1-phosphate (X1P, CAS 15892-22-5) is a phosphorylated pentose sugar with the molecular formula C5H11O8P and a monoisotopic mass of 230.019 Da [1]. It is the anomerically phosphorylated form of D-xylose, functioning as a key metabolic intermediate in the UDP-xylose biosynthetic pathway and as a glycosyl donor in enzymatic oligosaccharide synthesis [2]. Unlike the more common hexose-1-phosphates such as α-D-glucose 1-phosphate, X1P bears a five-carbon pyranose ring lacking the C-6 hydroxymethyl group, a structural difference that fundamentally alters its recognition by carbohydrate-active enzymes and its metabolic routing.

Why Glucose 1-Phosphate Cannot Substitute for Xylose 1-Phosphate in Critical Enzymatic and Biosynthetic Contexts


Although xylose 1-phosphate and glucose 1-phosphate share an anomeric phosphate ester, their differential recognition by phosphorolytic and nucleotidyltransferase enzymes precludes functional interchange. Starch phosphorylase from Corynebacterium callunae discriminates between the two with a wild-type selectivity ratio of approximately 20,000 in favour of glucose 1-phosphate [1]. Conversely, UTP:xylose-1-phosphate uridylyltransferase (EC 2.7.7.11) is specifically dedicated to converting X1P — and not glucose 1-phosphate — into UDP-xylose, the obligate glycosyl donor for xylosyltransferase reactions [2]. A recently discovered bacterial salvage pathway further underscores the unique metabolic routing of X1P: the Solitalea canadensis GalK orthologue phosphorylates xylose — but not glucose — at the anomeric position, enabling direct UDP-xylose production while bypassing the cofactor-intensive pentose phosphate pathway [2]. These biochemical checkpoints ensure that procurement of the correct phosphorylated sugar is essential for experimental reproducibility.

Xylose 1-Phosphate: Quantitative Differential Evidence Against Closest Structural and Functional Analogs


Starch Phosphorylase Donor Substrate Discrimination: ~20,000-Fold Selectivity for Glucose 1-Phosphate Over Xylose 1-Phosphate

Corynebacterium callunae starch phosphorylase (EC 2.4.1.1) exhibits extreme discrimination between α-D-glucose 1-phosphate (G1P) and α-D-xylose 1-phosphate (X1P) as glycosyl donors in the α-glucan synthesis direction. The wild-type enzyme displays a selectivity ratio of approximately 20,000 in favour of G1P over X1P [1]. This ratio collapses to 2,600 in the H334N mutant and to merely 100 in the H334Q mutant, demonstrating that the missing C-6 hydroxymethyl group of X1P profoundly disrupts transition-state stabilization by the active-site histidine residue [1].

Enzyme kinetics Phosphorylase specificity Glycosyl transfer

Purine Nucleoside Phosphorylase Pentose-1-Phosphate Donor Kinetics: Near-Identical Km and Vmax for Xylose, Ribose, and Deoxyribose 1-Phosphates

The adenine-specific purine nucleoside phosphorylase (PNP) from Acholeplasma laidlawii B-PG9 accepts three pentose-1-phosphates as donors with remarkably similar kinetic parameters. Xylose-1-phosphate exhibits a Km of 0.81 mM, compared with 0.80 mM for ribose-1-phosphate and 0.82 mM for 2-deoxyribose-1-phosphate [1]. The corresponding Vmax values are 12.0, 12.5, and 14.3 µM min⁻¹, respectively [1]. Hill coefficients for all three pentose phosphates are close to unity, suggesting a single active site with equivalent reactivity toward each pentose donor [1].

Nucleoside phosphorylase Pentose phosphate donor Enzyme kinetics

Cellodextrin Phosphorylase Acceptor Substrate Discrimination: Xylose Binds with ~1.8-Fold Lower Affinity Than Glucose

Thermosipho africanus cellodextrin phosphorylase (CDP, EC 2.4.1.49) accepts both glucose and xylose as acceptor substrates in the synthetic direction, but with measurably different affinities. The Km for α-D-glucose is 14.3 mM, whereas the Km for α-D-xylose is 25.7 mM under identical conditions (pH 7.5, 60 °C) [1]. This ~1.8-fold higher Km for xylose indicates a modest but quantifiable preference for the natural hexose acceptor, consistent with the absence of the C-6 hydroxymethyl group in xylose. Nevertheless, CDP successfully utilizes α-D-xylose 1-phosphate as a donor substrate alongside xylose-based acceptors to generate β-(1→4)-linked hetero-oligosaccharides [2].

Cellodextrin phosphorylase Oligosaccharide synthesis Acceptor specificity

UTP:Xylose-1-Phosphate Uridylyltransferase Kinetics and Engineered Bifunctional Chimera Performance for UDP-Xylose Production

Xylose-1-phosphate is the obligate substrate for UDP-xylose biosynthesis via UTP:xylose-1-phosphate uridylyltransferase (EC 2.7.7.11/2.7.7.64). The Km for D-xylose 1-phosphate ranges from 1.98 mM (pH 7.0, 35 °C) to 2.54 mM (pH 7.6, 37 °C, co-substrate UTP) [1]. Leveraging a recently discovered xylose salvage pathway, a bifunctional galactokinase/uridyltransferase chimera (linker 8 construct) achieves a Km of 0.9 ± 0.4 mM for the overall conversion of d-xylose to UDP-d-xylose (via X1P intermediate), with Vmax of 99 ± 12 μM h⁻¹ and kcat of 3.0 × 10⁻¹² min⁻¹, representing a 10% improvement in catalytic efficiency (kcat/Km) compared with the unfused two-enzyme system [2]. Unlike glucose-1-phosphate, which is routed through a separate uridylyltransferase (EC 2.7.7.9), xylose-1-phosphate follows a dedicated enzymatic channel that has been validated as a cofactor-sparing alternative to the canonical pentose phosphate pathway [3].

Nucleotide sugar biosynthesis Uridylyltransferase Metabolic engineering

Proven Application Scenarios for Xylose 1-Phosphate Based on Quantitative Performance Evidence


Enzymatic Synthesis of β-(1→4)-Linked Hetero-Oligosaccharides Containing Xylose Residues

Xylose 1-phosphate serves as a glycosyl donor for cellodextrin phosphorylase (CDP)-catalyzed synthesis of xylose-containing oligosaccharides. When paired with appropriate acceptor substrates (cellobiose, xylobiose, or mixed Glc-Xyl disaccharides), CDP generates β-(1→4)-linked hetero-trisaccharides and hetero-tetrasaccharides with defined stereochemistry confirmed by 2D NMR [1]. Users should note that the Km for xylose as an acceptor is ~1.8-fold higher than for glucose (25.7 vs 14.3 mM), requiring appropriate substrate concentration adjustments [2]. This application is directly supported by the quantitative CDP kinetic data presented in Evidence Item 3.

UDP-Xylose Production via Salvage Pathway for Glycosaminoglycan Glycoengineering

Xylose 1-phosphate is the essential intermediate in the two-enzyme salvage pathway (ScGalK + ScGPUT) that converts free xylose to UDP-xylose — the universal xylosyl donor for proteoglycan and glycosaminoglycan biosynthesis [3]. The recently engineered bifunctional chimera achieves a Km of 0.9 ± 0.4 mM with a 10% improvement in catalytic efficiency over the unfused system, demonstrating the industrial tractability of this route [4]. This scenario addresses the growing demand for UDP-xylose in heparin glycoengineering and plant cell wall polysaccharide research, as validated by the kinetic evidence in Evidence Item 4.

Purine Nucleoside Phosphorylase-Based Synthesis of Modified Nucleosides Using Xylose-1-Phosphate as Pentose Donor

The adenine-specific PNP from Acholeplasma laidlawii B-PG9 accepts xylose-1-phosphate as a pentose donor with kinetic parameters (Km = 0.81 mM; Vmax = 12.0 µM min⁻¹) essentially equivalent to those of the natural substrates ribose-1-phosphate and 2-deoxyribose-1-phosphate [5]. This functional interchangeability enables the enzymatic synthesis of xylose-derived nucleoside analogues for antiviral and anticancer drug discovery programs, without requiring enzyme re-engineering. This application is directly supported by the quantitative PNP kinetics presented in Evidence Item 2.

Phosphorylase Active-Site Probing and Mechanistic Studies Using Xylose-1-Phosphate as a Conformationally Restricted Substrate Analog

Because xylose-1-phosphate lacks the C-6 hydroxymethyl group present in glucose-1-phosphate, it serves as a minimally perturbed substrate analog for dissecting hydrogen-bonding contributions of the 6-OH group in phosphorylase active sites. The wild-type C. callunae starch phosphorylase shows a ~20,000-fold selectivity for G1P over X1P, which is selectively reduced in H334N (2,600-fold) and H334Q (100-fold) mutants, directly implicating His-334 in transition-state stabilization involving the sugar C-6 position [6]. This application derives from the selectivity evidence in Evidence Item 1 and is valuable for mechanistic enzymology laboratories.

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